molecular formula C20H25N B13419181 1-([1,1'-Biphenyl]-4-ylmethyl)azocane

1-([1,1'-Biphenyl]-4-ylmethyl)azocane

Cat. No.: B13419181
M. Wt: 279.4 g/mol
InChI Key: BTDKOFMWYIXWST-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-ylmethyl)azocane (CAS 414881-01-9) is a nitrogen-containing heterocyclic compound with a molecular weight of 279.4 g/mol and the formula C₂₀H₂₅N . It features an eight-membered azocane ring (azacyclooctane) substituted with a biphenyl-4-ylmethyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research . This compound serves as a key building block for the development of novel molecules, with potential applications as a ligand in coordination chemistry and as a scaffold for bioactive compounds . Researchers are investigating its potential as a bioactive molecule, with studies suggesting possible antimicrobial and anticancer properties that warrant further exploration . The mechanism of action for such bioactivity is believed to involve interactions with biological targets, where the biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the azocane ring may form hydrogen bonds with amino acid side chains . The compound can be efficiently synthesized via methods such as Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by nucleophilic substitution with azocane . It is supplied with a high purity of 98% and should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C20H25N

Molecular Weight

279.4 g/mol

IUPAC Name

1-[(4-phenylphenyl)methyl]azocane

InChI

InChI=1S/C20H25N/c1-2-7-15-21(16-8-3-1)17-18-11-13-20(14-12-18)19-9-5-4-6-10-19/h4-6,9-14H,1-3,7-8,15-17H2

InChI Key

BTDKOFMWYIXWST-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-([1,1'-Biphenyl]-4-ylmethyl)azocane

Biphenyl Core Synthesis

Suzuki–Miyaura Cross-Coupling

The biphenyl moiety is efficiently constructed by coupling arylboronic acids with aryl halides under palladium catalysis. A representative reaction involves:

Component Example Quantity Conditions
Arylboronic acid Phenylboronic acid 1.0 mmol Pd(dba)2 catalyst, 100 °C
Aryl halide 4-bromobenzyl chloride 1.2 mmol Dimethylacetamide solvent
Base Potassium phosphate (K3PO4·3H2O) 3.0 mmol Stirred under N2 atmosphere
Ligand Triphenylphosphine or similar 0.04 mmol 16–20 h reaction time

The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps, yielding 4-(bromomethyl)biphenyl intermediates with high purity after chromatographic purification.

Alternative Synthetic Routes

Reductive Amination

An alternative approach involves reductive amination of 4-formylbiphenyl with azocane:

  • Step 1 : Synthesis of 4-formylbiphenyl via oxidation or formylation of biphenyl derivatives.
  • Step 2 : Reaction of 4-formylbiphenyl with azocane in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary amine.

This method offers a direct route to the target compound without the need for halide intermediates.

Reaction Data and Yields

Step Reaction Type Yield (%) Reference/Notes
Biphenyl formation (Suzuki) Pd-catalyzed cross-coupling 82–97 High yields reported under mild conditions
Azocane substitution Nucleophilic substitution 70–85 Efficient with DBU base at 50 °C for 12 h
Reductive amination alternative Reductive amination 65–80 Dependent on reducing agent and conditions

Mechanistic Insights

  • Suzuki–Miyaura coupling proceeds via palladium(0) catalysis involving oxidative addition of the aryl halide, transmetallation with arylboronic acid, and reductive elimination to form the biphenyl bond.
  • Nucleophilic substitution with azocane involves the lone pair on nitrogen attacking the benzylic bromide carbon, displacing bromide and forming the C–N bond.
  • Reductive amination involves imine formation between azocane and aldehyde, followed by reduction to the amine.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Suzuki–Miyaura + Nucleophilic Substitution Arylboronic acid, 4-bromobenzyl chloride, azocane, Pd catalyst, DBU 100 °C (coupling), 50 °C (substitution), 12–20 h 70–85 Modular, high yield, scalable Requires multiple steps
Reductive Amination 4-Formylbiphenyl, azocane, reducing agent Room temp to 50 °C, mild conditions 65–80 Direct amine formation Sensitive to reducing agent choice

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-ylmethyl)azocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, sulfuric acid, halogens, and appropriate solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-ylmethyl)azocane has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-ylmethyl)azocane involves its interaction with molecular targets and pathways. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the azocane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing the biphenylmethyl motif or nitrogen-containing heterocycles, as detailed in the evidence.

Key Observations :

  • Substituent Impact : The biphenylmethyl group is a common feature in enzyme inhibitors (e.g., MurA inhibitors ) and SCRAs , suggesting its role in hydrophobic interactions.
Pharmacological and Functional Comparisons
  • Enzyme Inhibition : N1-([1,1'-Biphenyl]-4-ylmethyl)malonamide (2d) demonstrates potent MurA inhibition (IC₅₀ ~0.5 µM) and antibacterial activity against Staphylococcus aureus . Azocane derivatives with similar biphenyl groups may target analogous enzymes but require empirical validation.
  • Receptor Binding: SCRAs like Cumyl-BPHMICA leverage the biphenylmethyl group for cannabinoid receptor affinity. Azocane’s larger ring may alter binding kinetics compared to indole-based scaffolds.
  • Metabolic Stability : Piperazine derivatives (e.g., ) often exhibit improved solubility due to polar acetic acid substituents, whereas azocane’s lipophilicity may limit bioavailability without additional polar groups.

Q & A

Q. What are the primary synthetic methodologies for 1-([1,1'-Biphenyl]-4-ylmethyl)azocane, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-component condensation reactions. For example, biphenylmethyl derivatives are formed using alkylation or nucleophilic substitution, with yields influenced by catalysts (e.g., Pd/Cu for cross-coupling) and solvent polarity. Purification often involves column chromatography with gradients of ethyl acetate/hexane .

Table 1: Representative Synthesis Conditions

SubstrateReagents/ConditionsYield (%)Reference
Biphenyl-4-ylmethyl bromidePiperidine derivatives, DMF, 80°C76–88
Azocane intermediatesNaBH₄ reduction, THF/MeOH65–78

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To verify substitution patterns on the biphenyl and azocane moieties.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • IR Spectroscopy : To confirm functional groups (e.g., C-N stretching in azocane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition or cytotoxicity data may arise from assay conditions (e.g., pH, co-solvents) or structural isomerism. Strategies include:

  • Docking Studies : Compare binding modes with target proteins (e.g., MurA enzyme or kinase targets) to identify critical interactions .
  • Comparative IC₅₀ Analysis : Use standardized assays (e.g., ATPase inhibition) across labs to minimize variability .

Q. What experimental designs improve the pharmacokinetic profile of this compound derivatives?

Key approaches:

  • Structural Modifications : Introduce polar groups (e.g., carboxylates) to enhance solubility while retaining target affinity .
  • Prodrug Strategies : Mask hydrophobic groups with enzymatically cleavable moieties (e.g., ester prodrugs) .

Table 2: Pharmacokinetic Optimization Strategies

ModificationEffect on SolubilityBioavailability ImpactReference
Piperidine-3-carboxylic acid substitution↑ Aqueous solubilityImproved tissue penetration
PEGylation↑ Plasma stabilityExtended half-life

Q. How can computational methods guide the design of analogs with enhanced target specificity?

  • Molecular Dynamics (MD) Simulations : Predict conformational stability of ligand-receptor complexes.
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .

Methodological Considerations

  • Handling Toxicity : highlights reproductive toxicity in biphenylmethyl derivatives. Use in vivo models (e.g., zebrafish embryos) to assess safety margins early in development .
  • Data Reproducibility : Ensure synthetic protocols specify reagent purity (e.g., ≥99% for critical intermediates) and reaction atmosphere (e.g., N₂ for moisture-sensitive steps) .

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